molecular formula C12H7ClN2 B12078202 Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)-

Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)-

Cat. No.: B12078202
M. Wt: 214.65 g/mol
InChI Key: AMXZIDAMUMHHPB-GHXNOFRVSA-N
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Description

Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is an organic compound with the molecular formula C12H7ClN2 It is a derivative of propanedinitrile, featuring a phenyl group and a chlorine atom attached to a propenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- typically involves the reaction of 3-chloro-3-phenyl-2-propenal with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-chloro-3-phenyl-2-propenal reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the propenylidene moiety can undergo addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Addition Reactions: Electrophiles or nucleophiles under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atom.

    Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the double bond.

    Oxidation and Reduction: Oxidized or reduced derivatives with altered oxidation states.

Scientific Research Applications

Propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propanedinitrile, 2-(3-chloro-3-phenyl-2-propen-1-ylidene)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, 2-(3-phenyl-2-propen-1-ylidene)-: Similar structure but lacks the chlorine atom.

    Cinnamaldehyde: Contains a similar propenylidene moiety but with an aldehyde group instead of nitrile groups.

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

2-[(Z)-3-chloro-3-phenylprop-2-enylidene]propanedinitrile

InChI

InChI=1S/C12H7ClN2/c13-12(7-6-10(8-14)9-15)11-4-2-1-3-5-11/h1-7H/b12-7-

InChI Key

AMXZIDAMUMHHPB-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=C(C#N)C#N)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C#N)C#N)Cl

Origin of Product

United States

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